Okadaic acid is a potent marine biotoxin classified as a polyether fatty acid. [, , , , , , , , ] It is primarily isolated from marine sponges of the genus Halichondria, particularly Halichondria okadai. [, , , ] Additionally, various dinoflagellate species, including Dinophysis, are known to produce okadaic acid and its derivatives. [, , , , , , , ] Okadaic acid plays a significant role in scientific research due to its potent inhibitory action on specific protein phosphatases, making it a valuable tool for studying cellular processes involving phosphorylation and dephosphorylation events. [, , , , , , , , , , , , , , ]
Okadaic acid is recognized as a tumor promoter, particularly in two-stage carcinogenesis models. [, , , , , ] Its presence in shellfish can lead to diarrhetic shellfish poisoning (DSP) in humans, posing significant health concerns. [, , , , ]
The synthesis of okadaic acid has been approached through various methods, with total synthesis being a prominent strategy. One effective method involves a convergent coupling strategy that combines three distinct segments of the molecule. The key steps include:
The total synthesis has been documented with precise methodologies and reaction conditions, highlighting the complexity and challenges associated with constructing this intricate molecule .
Okadaic acid has a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula is , and it features a polyether backbone with several hydroxyl groups that contribute to its biological activity.
X-ray crystallography studies have provided detailed insights into the molecular conformation of okadaic acid, revealing critical interactions with protein targets .
Okadaic acid participates in various chemical reactions primarily due to its ability to interact with serine/threonine residues on proteins. Key reactions include:
These reactions underscore the significance of okadaic acid as a tool for studying protein function and cellular processes .
The mechanism of action of okadaic acid primarily involves its competitive inhibition of serine/threonine protein phosphatases. Upon binding to these enzymes, okadaic acid prevents the dephosphorylation of target proteins, leading to:
Research utilizing structural analysis techniques has elucidated specific binding interactions between okadaic acid and its targets, providing insights into its inhibitory mechanisms .
Okadaic acid exhibits several notable physical and chemical properties:
These properties influence its handling in laboratory settings and its application in biological studies .
Okadaic acid has several significant applications in scientific research:
The diverse applications highlight okadaic acid's importance in both basic research and applied sciences, making it a compound of considerable interest across multiple disciplines .
Okadaic acid (OA), a polyether fatty acid toxin initially isolated from marine sponges Halichondria okadai and subsequently identified in dinoflagellates (Prorocentrum and Dinophysis spp.), serves as a quintessential molecular probe for studying cellular signaling pathways. Its primary mechanism revolves around disrupting the critical balance of protein phosphorylation, fundamentally altering cellular physiology [6] [10].
OA exerts its profound biological effects primarily through the potent and selective inhibition of serine/threonine protein phosphatases, particularly types 1 (PP1) and 2A (PP2A). This inhibition disrupts the essential dephosphorylation processes governing countless cellular functions.
OA displays a marked preference for PP2A over PP1, exhibiting a significantly higher binding affinity. Biochemical analyses reveal a dissociation constant (Ki) for OA binding to PP2A in the picomolar range (approximately 30-47 pM), contrasting with a Ki in the nanomolar range (approximately 150-315 nM) for PP1 [2] [4]. This difference translates to OA being 1000-10,000 times more potent against PP2A than against PP1. This selectivity arises from distinct structural features within the catalytic subunits and surrounding regulatory elements of the two phosphatases, creating a binding pocket in PP2A that accommodates OA with exceptional complementarity. Even minor structural alterations in OA significantly impact this affinity. For instance, oxidation of the 27-hydroxyl group (forming 27-dehydro-OA) drastically reduces affinity, increasing the Ki for PP2A by 230-fold (to ~7.3 nM) and for PP1 by 40-fold (to ~6 µM) [2]. Furthermore, esterification of the C1 carboxyl group (e.g., forming methyl okadaate) or disruption of the spiroketal system (e.g., in 2-deoxy-OA or 2-oxo-decarboxy-OA) virtually abolishes inhibitory activity against both enzymes [4]. Modifications like hydrogenation of the C14-C15 double bond (14,15-dihydro-OA) or removal of the 7-hydroxyl (7-deoxy-OA) also substantially reduce potency, particularly against PP2A [4].
Table 1: Comparative Inhibition of PP1 and PP2A by Okadaic Acid and Key Derivatives
Compound | Ki for PP2A | Ki for PP1 | Relative Potency (PP2A vs. PP1) | Key Structural Modification |
---|---|---|---|---|
Okadaic Acid (OA) | 30-47 pM | 150-315 nM | 5,000-10,000-fold higher for PP2A | Reference Compound |
35-methyl-OA (DTX1) | 12-25 pM | Not Reported | >10,000-fold higher for PP2A | Methylation at C35 |
7-Deoxy-OA | 31-138 pM | Not Reported | >1,000-fold higher for PP2A | Removal of OH-7 |
14,15-Dihydro-OA | 275-360 pM | Not Reported | ~1,000-fold higher for PP2A | Saturation of C14-C15 double bond |
2-Deoxy-OA | 763-1044 pM | Not Reported | ~1,000-fold higher for PP2A | Removal of OH-2 |
27-Dehydro-OA | ~7.3 nM | ~6 µM | ~800-fold higher for PP2A | Oxidation of OH-27 |
Methyl Okadaate | >> 100 nM | >> 100 nM | Significant Loss for Both | Esterification of C1 Carboxyl |
7-O-Palmitoyl-OA | > 100 nM | > 100 nM | Significant Loss for Both | Esterification of OH-7 with Palmitic Acid |
The exceptional inhibitory power of OA stems from its complex polyether structure, which adopts a specific three-dimensional conformation crucial for high-affinity binding. X-ray crystallography and NMR studies reveal that the C1-C24 region folds into a stable, quasi-cyclic conformation stabilized by intricate networks of hydrogen bonding and hydrophobic interactions involving the spiroketal system and multiple ether rings (furan and pyran types) [2] [6]. This conformation presents key functional groups in precise spatial orientations necessary for tight interaction with the phosphatase catalytic cleft.
In essence, the high-affinity inhibition of PP2A by OA is a result of a near-perfect structural complementarity between the rigid, folded OA molecule and the phosphatase catalytic site, involving a combination of ionic interaction (C1 carboxylate), multiple hydrogen bonds (key hydroxyls), and hydrophobic contacts (regions of the polyether backbone and rings). Minor modifications disrupt this intricate interaction network.
By potently inhibiting PP1 and particularly PP2A, OA disrupts the dynamic equilibrium of protein phosphorylation/dephosphorylation. This leads to a pathological state of hyperphosphorylation, where proteins retain phosphate groups added by kinases much longer than normal. This dysregulation profoundly impacts neuronal signaling and cytoskeletal integrity, with significant implications for neurodegenerative processes.
Tau is a microtubule-associated protein predominantly expressed in neurons, where its primary function is to stabilize microtubule polymers essential for axonal transport and structural integrity. The binding affinity and function of tau are exquisitely regulated by phosphorylation. PP2A is the principal phosphatase responsible for dephosphorylating tau in the brain [5] [9].
GSK3β is a constitutively active serine/threonine kinase whose activity is normally restrained by inhibitory phosphorylation (e.g., at Ser9 in mammals) mediated by upstream kinases like Akt, which is activated via the PI3K pathway. GSK3β is a major tau kinase, phosphorylating tau at numerous sites implicated in its pathological aggregation.
Table 2: Key Effects of Okadaic Acid on Neuronal Signaling Proteins and Pathways
Target/Pathway | Effect of Okadaic Acid | Consequence | Link to Neurodegeneration |
---|---|---|---|
PP2A/PP1 Activity | Potent Inhibition (PP2A >> PP1) | Global increase in protein phosphorylation (Hyperphosphorylation) | Underlies dysregulation of Tau, GSK3β, and many other substrates |
Tau Protein | Hyperphosphorylation (via PP2A/PP1 inhibition & GSK3β activation) | Loss of microtubule binding, Microtubule disassembly, Aggregation (NFTs) | Impaired axonal transport, Synaptic loss, Neuronal death |
GSK3β Kinase | Indirect Activation (Via inhibition of PP2A-mediated dephosphorylation of inhibitory sites & other mechanisms) | Hyperphosphorylation of Tau and other substrates | Amplifies Tau pathology, Disrupts cellular signaling |
PP2A/GSK3β/PTEN Axis | Disruption (Inhibition of PP2A core component) | Increased GSK3β activity, Potential dysregulation of PTEN, Reduced PI3K/Akt survival signaling | Synergistic promotion of Tau pathology, Neuronal vulnerability |
Compound Names Mentioned: Okadaic Acid (OA), 27-Dehydro-OA, Methyl Okadaate, 7-O-Palmitoyl-OA, 35-methyl-OA (DTX1), 7-Deoxy-OA, 14,15-Dihydro-OA, 2-Deoxy-OA, OA-9,10-episulphide (Acanthifolicin), 2-Oxo-decarboxy-OA, C-15-C-38 fragment of OA, Dinophysistoxin-2 (DTX2), 19-epi-okadaic acid, Belizeanic acid, DTX-3.
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